molecular formula C15H12N2O5 B5797066 N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide

Cat. No. B5797066
M. Wt: 300.27 g/mol
InChI Key: BTXXRLKNENYEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide, also known as BN82002, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further studies.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer development.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In addition, N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide has also been found to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide in lab experiments is its ability to selectively target certain enzymes and proteins involved in inflammation and cancer development. This makes it a useful tool for studying the underlying mechanisms of these diseases. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide. One potential direction is the development of new drugs based on the compound's anti-inflammatory and anti-cancer properties. Another potential direction is the study of N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 1,3-benzodioxole in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In addition, N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-15(11-2-1-3-12(7-11)17(19)20)16-8-10-4-5-13-14(6-10)22-9-21-13/h1-7H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXXRLKNENYEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzamide

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